Tert-butyl 2-bromo-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate
Description
Tert-butyl 2-bromo-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate: is a complex organic compound characterized by its bicyclic structure and functional groups
Properties
IUPAC Name |
tert-butyl 2-bromo-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrNO3/c1-12(2,3)17-11(16)14-7-4-5-8(14)10(13)9(15)6-7/h7-8,10H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQNAVIZHZFZYMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1C(C(=O)C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-bromo-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate typically involves multiple steps, starting with the formation of the bicyclic core followed by functional group modifications. One common approach is the cyclization of a suitable precursor, such as a diester or a diol, under acidic or basic conditions. The bromination step is usually achieved using brominating agents like N-bromosuccinimide (NBS) in the presence of a catalyst.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Conversion of the bromo group to a hydroxyl group using oxidizing agents like potassium permanganate (KMnO₄).
Reduction: Reduction of the carbonyl group to a hydroxyl group using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: Replacement of the bromo group with other nucleophiles, such as amines or alcohols, using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: KMnO₄, Na₂Cr₂O₇, H₂O₂
Reduction: LiAlH₄, NaBH₄
Substitution: NaOH, KI, H₂O
Major Products Formed:
Oxidation: 2-bromo-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate
Reduction: 2-bromo-3-ol-8-azabicyclo[3.2.1]octane-8-carboxylate
Substitution: 2-substituted-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate derivatives
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of other complex molecules. Its bicyclic structure and functional groups make it a valuable building block in organic synthesis.
Biology: In biological research, tert-butyl 2-bromo-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate can be used to study enzyme-substrate interactions and to develop inhibitors for various biological targets.
Medicine: This compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structural complexity allows for the design of drugs with specific biological activities.
Industry: In the chemical industry, this compound can be used as a precursor for the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism by which tert-butyl 2-bromo-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological context and the specific reactions it undergoes.
Comparison with Similar Compounds
Tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate
Tert-butyl 2-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate
Tert-butyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate
Uniqueness: Tert-butyl 2-bromo-3-oxo-8-azabicyclo[321]octane-8-carboxylate is unique due to the presence of the bromo group, which provides additional reactivity compared to its analogs
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
